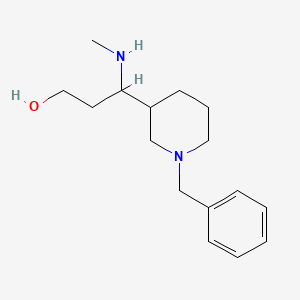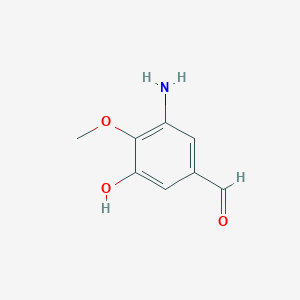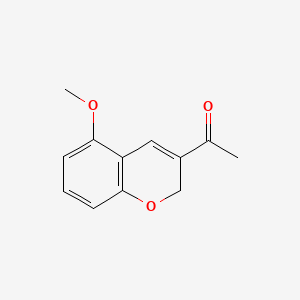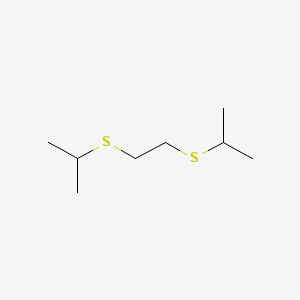
Ethane, 1,2-bis(isopropylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(isopropylthio)-, also known as Propane, 2,2’-[1,2-ethanediylbis(thio)]bis-, is a chemical compound with the molecular formula C8H18S2 and a molecular weight of 178.359 g/mol . This compound is characterized by the presence of two isopropylthio groups attached to an ethane backbone, making it a member of the thioether family.
Métodos De Preparación
The synthesis of Ethane, 1,2-bis(isopropylthio)- typically involves the reaction of ethylene dichloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by isopropylthio groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethane, 1,2-bis(isopropylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The isopropylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers.
Aplicaciones Científicas De Investigación
Ethane, 1,2-bis(isopropylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioether compounds.
Biology: The compound’s thioether groups make it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting sulfur-containing enzymes.
Mecanismo De Acción
The mechanism of action of Ethane, 1,2-bis(isopropylthio)- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with sulfur-containing enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of sulfoxides and sulfones as intermediates .
Comparación Con Compuestos Similares
Ethane, 1,2-bis(isopropylthio)- can be compared with other similar thioether compounds such as:
Ethane, 1,2-bis(ethylthio)-: Similar structure but with ethyl groups instead of isopropyl groups.
Ethane, 1,2-bis(methylthio)-: Similar structure but with methyl groups instead of isopropyl groups.
Propane, 1,3-bis(isopropylthio)-: Similar structure but with a propane backbone instead of ethane.
The uniqueness of Ethane, 1,2-bis(isopropylthio)- lies in its specific isopropylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
5865-15-6 |
|---|---|
Fórmula molecular |
C8H18S2 |
Peso molecular |
178.4 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
WAVNQKXWEKRZCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
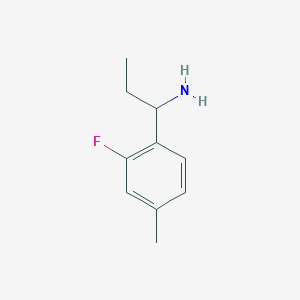
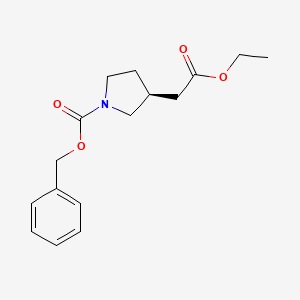
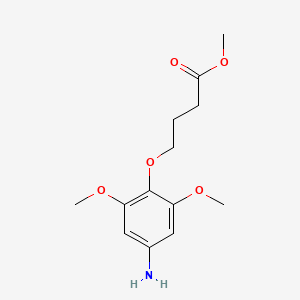
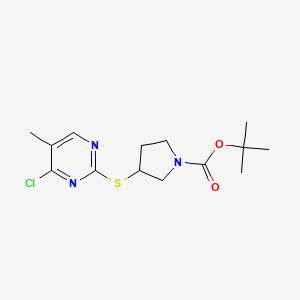
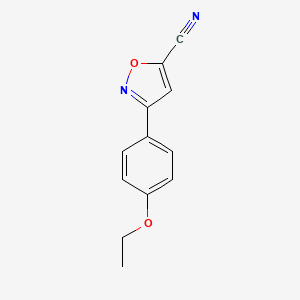
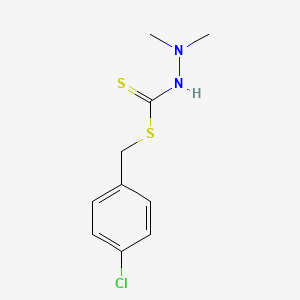
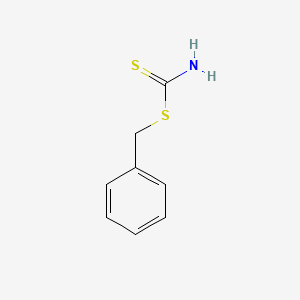
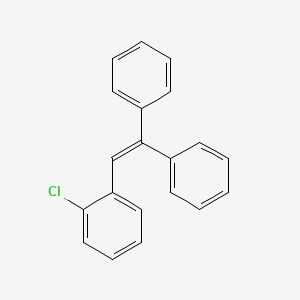
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
